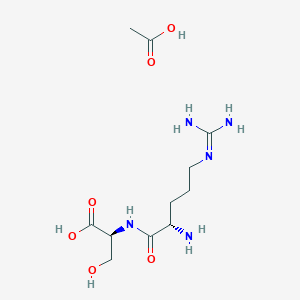
H-Arg-Ser-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Arg-Ser-OH can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The fluorenylmethoxycarbonyl (Fmoc) protection scheme is commonly employed in SPPS . The synthesis typically involves the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus with an Fmoc group, is attached to a solid resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next Fmoc-protected amino acid is coupled to the growing peptide chain using a coupling reagent like HATU or DIC.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Arg-Ser-OH can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The arginine residue can be reduced to form a secondary amine.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and tosylates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield serine hydroxyl derivatives, while reduction of the arginine residue can produce secondary amines .
Scientific Research Applications
H-Arg-Ser-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Biology: It serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: It has potential therapeutic applications in wound healing and tissue regeneration due to its role in promoting cell growth and repair.
Industry: It is used in the production of peptide-based drugs and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of H-Arg-Ser-OH involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for serine proteases, which catalyze the hydrolysis of peptide bonds. The serine residue in the compound plays a crucial role in the catalytic mechanism of these enzymes, facilitating the cleavage of peptide bonds through nucleophilic attack .
Comparison with Similar Compounds
H-Arg-Ser-OH can be compared with other similar dipeptides, such as:
H-Gly-Arg-OH: This compound contains glycine instead of serine and has different biochemical properties.
H-Arg-Gly-OH: This dipeptide has glycine at the C-terminus instead of serine, affecting its reactivity and interactions.
H-Arg-Ala-OH: This compound contains alanine instead of serine, leading to variations in its chemical behavior
This compound is unique due to the presence of both arginine and serine residues, which confer specific properties and reactivity patterns that are distinct from other dipeptides.
Properties
Molecular Formula |
C11H23N5O6 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C9H19N5O4.C2H4O2/c10-5(2-1-3-13-9(11)12)7(16)14-6(4-15)8(17)18;1-2(3)4/h5-6,15H,1-4,10H2,(H,14,16)(H,17,18)(H4,11,12,13);1H3,(H,3,4)/t5-,6-;/m0./s1 |
InChI Key |
PQZNYIQAAJXFFX-GEMLJDPKSA-N |
Isomeric SMILES |
CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |
Canonical SMILES |
CC(=O)O.C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;heptahydrochloride](/img/structure/B13417982.png)
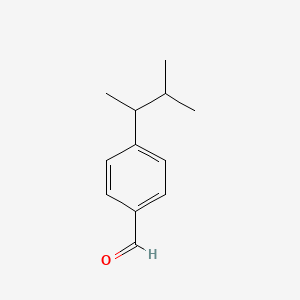
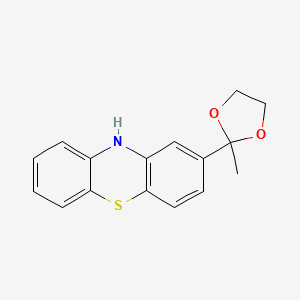
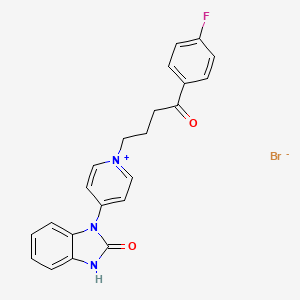


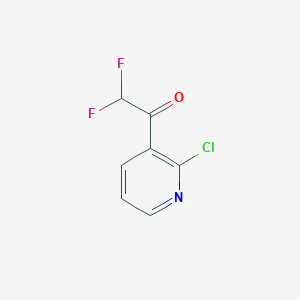
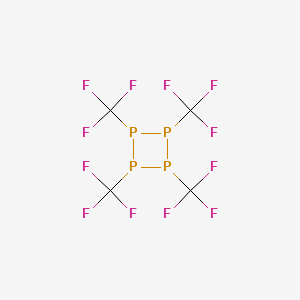

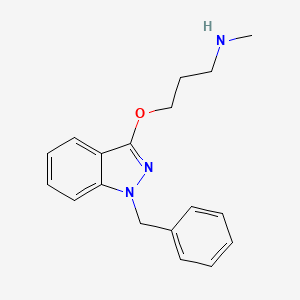
![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)
